1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
- The fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
- Conditions: Palladium catalysts, appropriate ligands, and solvents like DMF or toluene.
Attachment of the Furan-2-ylmethyl Group:
- This step may involve nucleophilic substitution or addition reactions.
- Conditions: Mild bases, solvents like THF or DCM.
Industrial Production Methods: Industrial production would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the furan and pyrrole moieties.
- Common reagents: KMnO₄, H₂O₂, or other peroxides.
-
Reduction:
- Reduction reactions can target the carbonyl groups or the aromatic rings.
- Common reagents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
-
Substitution:
- Electrophilic or nucleophilic substitution reactions can occur, especially on the fluorophenyl ring.
- Common reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
- Oxidation may yield quinone derivatives.
- Reduction could produce alcohols or fully saturated rings.
- Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique electronic properties due to the combination of fluorine, furan, and chromeno-pyrrole structures.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
- Explored for use in sensors and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Chromeno-Pyrrole Core:
- Starting with a suitable chromene derivative, the core structure can be formed through cyclization reactions.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the furan and chromeno-pyrrole moieties contribute to the overall molecular stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-chromeno[2,3-c]pyrrole-3,9-dione (without dimethyl groups).
- 1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole (without the dione group).
Uniqueness:
- The presence of both fluorophenyl and furan-2-ylmethyl groups in conjunction with the chromeno-pyrrole core makes this compound unique.
- The dimethyl groups at positions 6 and 7 can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
CAS No. |
5271-11-4 |
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Molecular Formula |
C24H18FNO4 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18FNO4/c1-13-10-17-19(11-14(13)2)30-23-20(22(17)27)21(16-7-3-4-8-18(16)25)26(24(23)28)12-15-6-5-9-29-15/h3-11,21H,12H2,1-2H3 |
InChI Key |
MIRAQJVUKXIPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5F |
Origin of Product |
United States |
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